4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene
Overview
Description
4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene, also known as 4-BEF, is a fluorinated aromatic compound that has recently gained attention in the scientific community due to its unique properties. It has been used in a variety of applications, including organic synthesis, drug design, and biochemistry. This compound has been found to be a useful reagent for the synthesis of novel compounds, and has been used in the development of new drugs. In addition, 4-BEF has been used to study the mechanism of action of various biochemical and physiological processes, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Lithium-Ion Batteries Enhancement
4-bromo-2-fluoromethoxybenzene, a compound structurally similar to 4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene, has been investigated for its role as a novel bifunctional electrolyte additive in lithium-ion batteries. It can polymerize electrochemically to form a protective film at high voltages, which prevents overcharging and enhances thermal stability, without compromising the battery's normal cycling performance. This additive also reduces the flammability of the electrolyte, providing significant safety improvements for lithium-ion batteries (Zhang Qian-y, 2014).
Fluorinated Benzoic Acids Synthesis
The compound has potential use in the chemoselective cobalt-catalyzed carbonylation process for synthesizing various fluorobenzoic acid derivatives. This process, involving polysubstituted bromo, fluoro, and chloro, fluorobenzenes, demonstrates the compound's utility in obtaining valuable chemical intermediates while retaining fluorine substituents, offering a universal method for preparing diverse fluorobenzoic acids from readily available materials (Boyarskiy, Fonari, Khaybulova, Gdaniec, Simonov, 2010).
Radiochemical Synthesis
Another application involves the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in radiochemistry. This synthesis, performed through nucleophilic aromatic substitution reactions, highlights the compound's role in producing radiochemicals for medical imaging and pharmaceutical research, offering a direct, efficient method for obtaining high radiochemical yields (Ermert, Hocke, Ludwig, Gail, Coenen, 2004).
Photophysical Studies
Research on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, related to the compound of interest, involves photodissociation studies using ultraviolet photodissociation at 266 nm. These studies provide insights into the energy distribution of photofragments, contributing to our understanding of molecular photophysics and the effects of fluorine substitution on molecular behavior (Gu, Wang, Huang, Han, He, Lou, 2001).
properties
IUPAC Name |
4-bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(13)7-10(11)14/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCCPHBYBRPJOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)Br)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2,2-diethoxyethoxy)-2-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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